Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZIOBTVAJBBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351071 | |
| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122794-99-4, 79607-23-1 | |
| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of 3-(4-Bromoaniline) Ethyl Acrylate
The most well-documented synthesis involves the thermal cyclization of 3-(4-bromoaniline) ethyl acrylate in high-boiling solvents. This method, described in patent CN106432073B, proceeds via a Gould-Jacobs reaction mechanism, where the β-keto ester moiety facilitates quinoline ring formation.
Procedure :
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Starting material : 78 g of 3-(4-bromoaniline) ethyl acrylate.
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Solvent : Diphenyl ether (470 mL).
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Conditions : The mixture is heated to 200°C under reflux for 2 hours.
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Workup : The reaction is cooled, precipitated in petroleum ether, and filtered. The crude product is washed with ethyl acetate and dried.
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Yield : 50 g (77%) of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
Mechanistic Insight :
The cyclization proceeds through intramolecular attack of the aniline nitrogen on the α-carbon of the acrylate, followed by dehydration and aromatization. The bromine atom at the 6th position remains intact due to its meta-directing nature, ensuring regioselectivity.
Industrial-Scale Production
Scalability and Process Optimization
Industrial adaptations of the cyclization method prioritize solvent recovery and temperature control. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Material | 78 g | 10–50 kg batches |
| Solvent Volume | 470 mL diphenyl ether | 6,000–30,000 L |
| Reaction Temperature | 200°C | 190–210°C (jacketed reactors) |
| Purification | Ethyl acetate wash | Continuous filtration |
| Yield | 77% | 70–75% (accounting for losses) |
The use of diphenyl ether, though effective, poses challenges due to its high boiling point (258°C) and environmental persistence. Alternative solvents like dodecane or silicone oil are under investigation for greener production.
Reaction Optimization Strategies
Temperature and Catalysis
Elevating the reaction temperature to 220°C reduces cyclization time from 2 hours to 90 minutes, albeit with a marginal yield drop (72% vs. 77%). Catalytic additives such as p-toluenesulfonic acid (p-TSA) have been tested but show negligible improvement, suggesting the reaction is entropy-driven rather than acid-catalyzed.
Solvent Effects
Diphenyl ether’s high polarity stabilizes the transition state during cyclization. Substituting with non-polar solvents (e.g., xylenes) results in incomplete conversion (<50%), while polar aprotic solvents like DMF lead to side reactions (e.g., ester hydrolysis).
Comparative Analysis of Methodologies
Traditional vs. Modern Approaches
Historically, this compound was synthesized via multi-step sequences involving nitration, reduction, and esterification. The patented cyclization method offers distinct advantages:
| Aspect | Traditional Multi-Step Route | Single-Step Cyclization |
|---|---|---|
| Steps | 5–7 | 1 |
| Overall Yield | 30–40% | 70–77% |
| Purification Complexity | Column chromatography required | Simple filtration |
| Scalability | Limited by intermediate stability | Highly scalable |
The single-step approach reduces waste and operational costs, making it industrially preferred .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethoxycarbonyl-4-quinolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinolone core, potentially altering its biological activity.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 6th position .
Scientific Research Applications
6-Bromo-3-ethoxycarbonyl-4-quinolone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinolone derivatives.
Biology: The compound’s potential antibacterial properties make it a candidate for studying new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-bromo-3-ethoxycarbonyl-4-quinolone involves its interaction with molecular targets in biological systems. Quinolones typically target bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death. The bromine and ethoxycarbonyl groups may influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Positional Isomers
Variations in bromine or substituent positions significantly alter physicochemical and biological properties:
Key Insight : Positional isomerism (Br at 6, 7, or 8) affects electronic distribution and steric interactions, influencing binding to biological targets. For example, the 6-bromo derivative is preferred in kinase inhibitor synthesis due to optimal spatial arrangement .
Substituent Variations
Modifications to the hydroxyl group or ester moiety alter reactivity and solubility:
Key Insight :
Derivatives with Additional Functional Groups
Introduction of fluorine, trifluoromethoxy, or heterocycles further diversifies properties:
Biological Activity
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS No. 122794-99-4) is a compound belonging to the quinolone family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including a bromine atom at the 6th position and an ethoxycarbonyl group at the 3rd position, contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H10BrNO3, characterized by a fused benzene and pyridine ring structure. The presence of the hydroxyl (-OH) and ethyl ester (-C2H5OCO) groups enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 292.11 g/mol |
| Melting Point | Decomposes at ~285°C |
| Solubility | Soluble in organic solvents |
| Chemical Class | Hydroxyquinolines |
This compound exhibits its biological activity primarily through interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these targets, the compound can lead to bacterial cell death, highlighting its potential as an antibacterial agent.
Antimicrobial Activity
Research indicates that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values.
Case Studies on Antibacterial Activity
- Study on E. coli and Staphylococcus aureus :
- Broad-Spectrum Activity :
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It exhibited moderate antifungal effects against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the quinolone core:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| 6 | Bromine | Enhances antibacterial potency |
| 4 | Hydroxyl | Increases solubility and reactivity |
| 3 | Ethoxycarbonyl | Modifies binding affinity |
Q & A
Q. What are the common synthetic routes for Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate?
- Methodological Answer : The compound is synthesized via halogenation and esterification reactions. For instance, the hydroxyl group at position 4 can be substituted with chlorine using phosphorus oxychloride (POCl₃) and catalytic DMF under reflux conditions. In one protocol, this compound (33.90 mmol) reacted with POCl₃ (100 mL) and DMF (2 mL) at reflux for 6 hours, yielding 83% of the chlorinated derivative after workup . Characterization typically involves ESI-MS (e.g., m/z = 314 [M + H]⁺) and elemental analysis.
Q. How is this compound characterized in academic research?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H NMR and IR for functional group identification (e.g., hydroxyl, ester, and quinoline moieties) .
- Mass Spectrometry : ESI-MS for molecular weight confirmation .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for derivatives .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in synthesizing derivatives of this compound?
- Methodological Answer : Regioselectivity in alkylation or halogenation depends on:
- Temperature : Higher temperatures favor thermodynamically stable products.
- Catalysts : DMF enhances electrophilic substitution in POCl₃-mediated reactions .
- Steric and Electronic Effects : Substituents at positions 6 (bromo) and 3 (ester) direct reactivity. For example, bromine’s electron-withdrawing effect deactivates the quinoline ring, influencing substitution patterns .
Q. What computational methods are used to analyze the conformational stability of this compound and its derivatives?
- Methodological Answer :
- SHELX Suite : Refines X-ray diffraction data to determine bond lengths, angles, and ring puckering parameters .
- Ring Puckering Analysis : Cremer-Pople coordinates quantify deviations from planarity in quinoline rings, critical for understanding steric interactions in derivatives .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with biological activity .
Q. How are antimicrobial activities of derivatives evaluated, and what structural features enhance efficacy?
- Methodological Answer :
- Screening Protocols : Derivatives are tested against bacterial (e.g., S. aureus, E. coli) and fungal strains using agar diffusion or microdilution assays. For example, tricyclic fluoroquinolone derivatives show moderate activity due to improved DNA gyrase binding .
- Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups (e.g., Br, Cl): Enhance membrane permeability.
- Ester Flexibility : Ethyl esters improve solubility without compromising target binding .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
